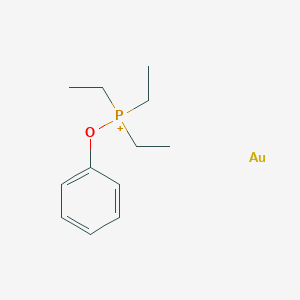
gold;triethyl(phenoxy)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold;triethyl(phenoxy)phosphanium is a compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups In this case, the phosphorus atom is bonded to three ethyl groups and one phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gold;triethyl(phenoxy)phosphanium typically involves the reaction of triethylphosphine with phenol in the presence of a gold precursor. One common method is to react triethylphosphine with phenol in the presence of a gold(I) chloride complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The resulting product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Gold;triethyl(phenoxy)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines .
Applications De Recherche Scientifique
Gold;triethyl(phenoxy)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Mécanisme D'action
The mechanism by which gold;triethyl(phenoxy)phosphanium exerts its effects involves the interaction of the phosphorus atom with various molecular targets. In medicinal applications, the compound can inhibit thioredoxin reductase, an enzyme involved in maintaining redox homeostasis in cells. This inhibition leads to the accumulation of reactive oxygen species and induces apoptosis in cancer cells . Additionally, the compound can interact with other thiol-containing enzymes and proteins, disrupting their function .
Comparaison Avec Des Composés Similaires
Gold;triethyl(phenoxy)phosphanium can be compared with other similar compounds, such as:
Triethylphosphine: Lacks the phenoxy group and has different reactivity and applications.
Triphenylphosphine: Contains phenyl groups instead of ethyl and phenoxy groups, leading to different chemical properties and uses.
Gold;triethylphosphine:
This compound is unique due to the presence of both ethyl and phenoxy groups, which confer distinct chemical properties and reactivity compared to other phosphines .
Propriétés
Numéro CAS |
90654-43-6 |
|---|---|
Formule moléculaire |
C12H20AuOP+ |
Poids moléculaire |
408.23 g/mol |
Nom IUPAC |
gold;triethyl(phenoxy)phosphanium |
InChI |
InChI=1S/C12H20OP.Au/c1-4-14(5-2,6-3)13-12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;/q+1; |
Clé InChI |
HMHWMFVRDSHYLH-UHFFFAOYSA-N |
SMILES canonique |
CC[P+](CC)(CC)OC1=CC=CC=C1.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
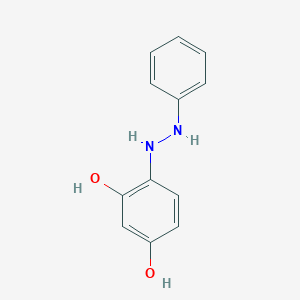
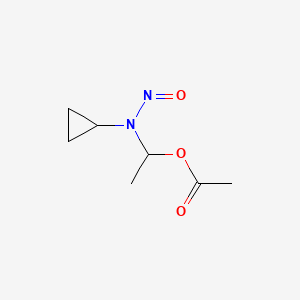
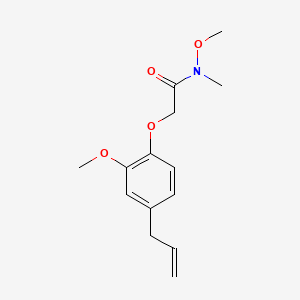
![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
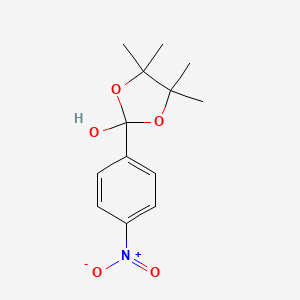
![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
